molecular formula C12H16F2O2 B8015969 6-(3,4-Difluorophenoxy)hexan-1-ol

6-(3,4-Difluorophenoxy)hexan-1-ol

Cat. No.: B8015969
M. Wt: 230.25 g/mol
InChI Key: KQVGCKOEQWZTHB-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenoxy)hexan-1-ol is a fluorinated ether-alcohol compound characterized by a hexanol backbone substituted with a 3,4-difluorophenoxy group. This structure combines the lipophilic properties of the fluorinated aromatic ring with the hydrophilic hydroxyl group, making it a candidate for applications in medicinal chemistry and material science. Notably, the compound is listed as discontinued by CymitQuimica, indicating possible challenges in commercial availability or synthesis scalability .

Properties

IUPAC Name

6-(3,4-difluorophenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c13-11-6-5-10(9-12(11)14)16-8-4-2-1-3-7-15/h5-6,9,15H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVGCKOEQWZTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 6-(3,4-difluorophenoxy)hexan-1-ol with structurally related compounds, focusing on substituent effects, fluorine positioning, and applications.

Table 1: Key Structural Comparisons

Compound Name Substituent Position(s) Fluorine Atoms Molecular Weight (g/mol) Key Applications/Findings References
6-(3,4-Difluorophenoxy)hexan-1-ol 3,4- on phenoxy 2 ~246.3 (estimated) Discontinued; structural analog
Pamapimod (6-(2,4-difluorophenoxy)...) 2,4- on phenoxy 2 469.5 p38 MAP kinase inhibitor
4-(2,6-Difluorophenoxy)pyrimidin-2-amine 2,6- on phenoxy 2 ~280.2 (estimated) HMRGX1 receptor potentiator
6-(Benzyloxy)hexan-1-ol Benzyloxy 0 194.3 Membrane permeability studies
6-(Allyloxy)hexan-1-ol Allyloxy 0 156.2 Synthetic intermediate

Impact of Fluorine Substitution Patterns

  • 3,4-Difluorophenoxy vs. 2,4-Difluorophenoxy: The 3,4-difluoro configuration in the target compound may confer distinct electronic and steric effects compared to the 2,4-difluoro isomer seen in pamapimod . For example, 2,4-substitution in pamapimod enhances binding to the p38 MAP kinase active site, while 3,4-substitution could alter solubility or metabolic stability due to reduced symmetry.
  • 2,6-Difluorophenoxy Derivatives: The 2,6-difluoro substitution in pyrimidin-2-amine derivatives () enhances receptor binding affinity for pain modulation, suggesting that fluorine positioning critically influences bioactivity .

Role of the Hexanol Backbone

The hexanol chain provides a flexible spacer that balances hydrophobicity and hydroxyl-mediated hydrogen bonding. For instance:

  • 6-(Benzyloxy)hexan-1-ol () demonstrates reduced polarity compared to the fluorinated analog, impacting membrane permeability in archaeal studies .
  • 6-(Allyloxy)hexan-1-ol () is synthesized via nucleophilic substitution, a method likely applicable to 6-(3,4-difluorophenoxy)hexan-1-ol, though fluorinated phenols may require optimized reaction conditions .

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